![molecular formula C21H17BrN2O2 B14250985 1,10-Phenanthrolinium, 1-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide CAS No. 468084-10-8](/img/structure/B14250985.png)
1,10-Phenanthrolinium, 1-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,10-Phenanthrolinium, 1-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is known for its unique structure, which includes a phenanthroline core substituted with a 2-(4-methoxyphenyl)-2-oxoethyl group and a bromide counterion. The phenanthroline core is a planar, aromatic system that can coordinate with metal ions, making it useful in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Phenanthrolinium, 1-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide typically involves the following steps:
Formation of the Phenanthroline Core: The phenanthroline core can be synthesized via two successive Skraup reactions of glycerol with o-phenylenediamine, catalyzed by sulfuric acid and an oxidizing agent such as aqueous arsenic acid or nitrobenzene.
Substitution Reaction: The phenanthroline core is then reacted with 2-(4-methoxyphenyl)-2-oxoethyl bromide under basic conditions to introduce the 2-(4-methoxyphenyl)-2-oxoethyl group.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
1,10-Phenanthrolinium, 1-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed on the phenanthroline core, typically using reducing agents such as sodium borohydride.
Substitution: The bromide ion can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Peroxomonosulfate ion in acidic aqueous solution.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various nucleophiles in polar solvents.
Major Products
Oxidation: N-oxides of 1,10-phenanthroline.
Reduction: Reduced forms of the phenanthroline core.
Substitution: Substituted phenanthroline derivatives.
Wissenschaftliche Forschungsanwendungen
1,10-Phenanthrolinium, 1-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,10-Phenanthrolinium, 1-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide involves its ability to coordinate with metal ions through the nitrogen atoms in the phenanthroline core. This coordination can inhibit metalloenzymes by chelating the metal ions required for their activity . Additionally, the compound’s planar structure allows it to intercalate with DNA, potentially disrupting DNA replication and transcription .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,10-Phenanthroline: The parent compound, known for its strong metal ion coordination properties.
2,2’-Bipyridine: Another bidentate ligand with similar coordination properties but a different structure.
Ferroin: A well-studied complex of 1,10-phenanthroline with iron(II), used as a redox indicator.
Uniqueness
1,10-Phenanthrolinium, 1-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide is unique due to the presence of the 2-(4-methoxyphenyl)-2-oxoethyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its ability to intercalate with DNA and modify its coordination properties with metal ions, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
468084-10-8 |
|---|---|
Molekularformel |
C21H17BrN2O2 |
Molekulargewicht |
409.3 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)-2-(1,10-phenanthrolin-1-ium-1-yl)ethanone;bromide |
InChI |
InChI=1S/C21H17N2O2.BrH/c1-25-18-10-8-15(9-11-18)19(24)14-23-13-3-5-17-7-6-16-4-2-12-22-20(16)21(17)23;/h2-13H,14H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
WCBRDSZJQODCRM-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)C[N+]2=CC=CC3=C2C4=C(C=CC=N4)C=C3.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(3-Ethoxy-3-cyclopenten-1-yl)ethyl]benzene](/img/structure/B14250909.png)
![Pyrazino[1,2-A][1,4]diazepine](/img/structure/B14250918.png)
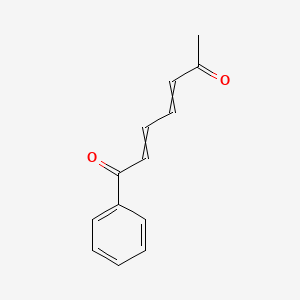
![[9-(4-Methylbenzene-1-sulfonyl)-1-phenyl-9H-carbazol-2-yl]methanol](/img/structure/B14250927.png)
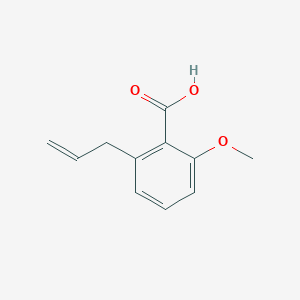
![2(1H)-Pyrimidinone, 4-[(9-ethyl-9H-carbazol-3-yl)amino]-6-methyl-](/img/structure/B14250933.png)
![2-[(Benzyloxy)-imino]malonic acid](/img/structure/B14250935.png)
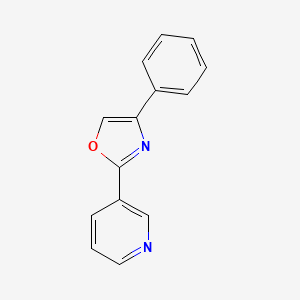
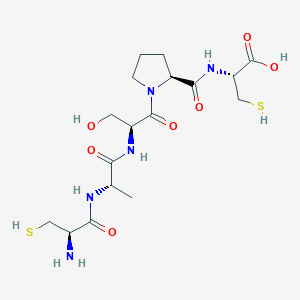
![{[(2-{[(2S)-4-Carboxylato-1-methoxy-1-oxobutan-2-yl]amino}-2-oxoethyl)sulfanyl]carbonyl}benzene](/img/structure/B14250951.png)
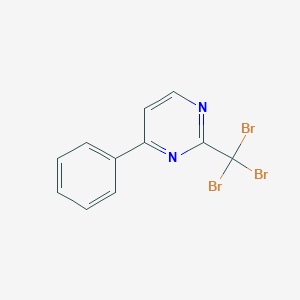
![N-[2-(dimethylamino)ethyl]-2-sulfanylacetamide](/img/structure/B14250969.png)
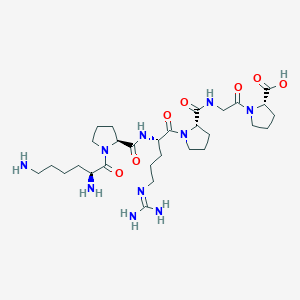
![N-[1-(4-methoxyphenyl)butylidene]hydroxylamine](/img/structure/B14250974.png)
